4-Methyl-1H-indazole-3-carbonitrile
Overview
Description
“4-Methyl-1H-indazole-3-carbonitrile” is a chemical compound with the molecular formula C8H8N2. It belongs to the class of compounds known as indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “4-Methyl-1H-indazole-3-carbonitrile”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Chemical Reactions Analysis
Indazoles, including “4-Methyl-1H-indazole-3-carbonitrile”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Scientific Research Applications
Anticancer Applications
Indazole compounds have been identified as having potential anticancer properties. For example, certain indazole derivatives have shown effectiveness against colon and melanoma cell lines due to their ability to inhibit cell growth .
Antihypertensive Applications
Indazoles are also known for their antihypertensive effects. They have been used in medicinal applications to manage blood pressure levels .
Antidepressant Applications
The indazole structural motif is present in several drugs with antidepressant activity, suggesting that indazole derivatives can be explored for their effects on mental health disorders .
Anti-inflammatory Applications
Indazole-containing compounds exhibit anti-inflammatory properties, making them candidates for the treatment of inflammatory conditions .
Antibacterial Applications
The antibacterial activity of indazoles has been documented, indicating their use in combating bacterial infections .
Aldose Reductase Inhibitors
Indole derivatives, which share a similar core structure with indazoles, have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications .
Safety and Hazards
The safety data sheet for a similar compound, “Methyl-1H-indazole-3-carbonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Indazole-containing compounds, including “4-Methyl-1H-indazole-3-carbonitrile”, have a wide range of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-methyl-1h-indazole-3-carbonitrile, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.
Mode of Action
It’s known that indazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the exact structure of the 4-Methyl-1H-indazole-3-carbonitrile and the nature of its target.
Biochemical Pathways
Indazole derivatives have been found to affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely and could include changes in cellular signaling, gene expression, and metabolic processes.
Pharmacokinetics
It’s known that indazole-3-carboxamide variants undergo ester hydrolysis as their major metabolic pathway . These properties would have a significant impact on the bioavailability of 4-Methyl-1H-indazole-3-carbonitrile.
Result of Action
Indazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
properties
IUPAC Name |
4-methyl-1H-indazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-3-2-4-7-9(6)8(5-10)12-11-7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUFGCMGHQUNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646464 | |
Record name | 4-Methyl-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indazole-3-carbonitrile | |
CAS RN |
29984-94-9 | |
Record name | 4-Methyl-1H-indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29984-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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